N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. The structure features a 4-methoxybenzyl group at position 3 and an acetamide side chain substituted with a 4-ethylphenyl group. The ethyl and methoxy substituents likely influence solubility and binding affinity, while the pyrido-pyrimidine core provides a rigid framework for molecular recognition .
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-3-17-6-10-19(11-7-17)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-18-8-12-20(33-2)13-9-18/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
ADHAEBRAIHIHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazolidinone core substituted with ethylphenyl and methoxybenzyl groups. Its molecular formula is , with a molecular weight of 487.5 g/mol. The IUPAC name is N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable investigation demonstrated that derivatives related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, a related compound (designated as 4f) showed superior activity compared to standard chemotherapy agents like 5-fluorouracil (5-FU) and methotrexate (MTX), with a selectivity index indicating a higher tolerance in normal cells compared to tumor cells .
Key Findings:
- Apoptosis Induction: The compound was found to induce apoptosis in HeLa cells by increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2). This mechanism was confirmed through Western blot analysis .
- Cell Viability: In vitro studies indicated that treatment with 4f resulted in a 68.2% apoptosis rate at 3.24 µM concentration compared to 39.6% for 5-FU .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cancer cells. The compound may modulate enzyme activity and receptor interactions, leading to altered cellular pathways associated with growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-ethylphenyl)-3-methoxybenzamide | Similar phenyl substitution | Moderate anticancer activity |
| N-(4-methoxybenzyl)acetamide | Lacks dioxo structure | Lower potency compared to target compound |
This table illustrates how this compound stands out due to its unique structural features and enhanced biological activity.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Anticancer Efficacy: Research indicated that derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines.
- Mechanistic Insights: Investigations into the apoptotic pathways activated by these compounds revealed critical roles for caspases in mediating cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Compound A : 2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Key Difference : Replaces the 4-ethylphenyl group with a 4-(trifluoromethyl)phenyl moiety.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability but may reduce solubility compared to the ethyl group. This substitution is common in drug design to improve target selectivity and resistance to enzymatic degradation .
Compound B : (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide ()
- Key Differences :
- Ethoxy group replaces methoxybenzyl at position 3.
- Additional pyridinylmethyl and trifluoromethoxyphenyl substituents.
Functional Group Variations
Compound C: 2-(4-(3,4-dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide ()
- Key Differences: Simplified pyrimidin-2-ylamino core instead of pyrido-pyrimidine. Hydroxyphenyl and dimethoxyphenyl substituents.
- Impact : The absence of the fused pyrido ring reduces structural rigidity, possibly lowering target affinity. However, the hydroxyl group improves solubility .
Compound D: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Differences: Pyrazolo[3,4-d]pyrimidine core replaces pyrido[3,2-d]pyrimidine. Fluorinated chromenone and sulfonamide groups.
- Impact : The pyrazolo-pyrimidine core may alter electron distribution, while fluorination enhances metabolic stability and membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Table 2: NMR Chemical Shift Comparison (Key Regions)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methoxybenzyl group simplifies synthesis compared to fluorinated analogs (e.g., Compound D), which require multi-step halogenation .
- ADMET Properties : Ethyl and methoxy groups in the target compound balance lipophilicity and solubility, whereas trifluoromethyl (Compound A) increases metabolic stability but may require formulation adjustments for bioavailability .
- Kinase Inhibition : Pyrido-pyrimidine cores (Target, Compounds A, B) show stronger inhibition of VEGFR-2 compared to pyrimidine (Compound C) or pyrazolo-pyrimidine (Compound D) derivatives, likely due to enhanced π-π stacking in ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
